1-[(benzyloxy)methyl]-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-[(BENZYLOXY)METHYL]-5-(4-PHENYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a phenylpiperazine moiety, and a pyrimidinedione core. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(BENZYLOXY)METHYL]-5-(4-PHENYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multiple steps, including the formation of the benzyloxy group, the introduction of the phenylpiperazine moiety, and the construction of the pyrimidinedione core. One common synthetic route involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate halide or tosylate under basic conditions.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be introduced through a nucleophilic substitution reaction between a piperazine derivative and a phenyl halide.
Construction of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a cyclization reaction involving appropriate precursors such as urea or thiourea and a diketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles (e.g., molecular sieves and sonication) can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(BENZYLOXY)METHYL]-5-(4-PHENYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The pyrimidinedione core can be reduced to form a dihydropyrimidine derivative.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include benzaldehyde or benzoic acid derivatives (from oxidation), dihydropyrimidine derivatives (from reduction), and various substituted phenylpiperazine derivatives (from substitution).
Scientific Research Applications
1-[(BENZYLOXY)METHYL]-5-(4-PHENYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-[(BENZYLOXY)METHYL]-5-(4-PHENYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
1-[(BENZYLOXY)METHYL]-5-ETHYL-6-(PHENYLSULFANYL)-2,4(1H,3H)-PYRIMIDINEDIONE: This compound has a similar pyrimidinedione core but differs in the presence of an ethyl group and a phenylsulfanyl moiety.
1-[(BENZYLOXY)METHYL]-4-METHOXYBENZENE: This compound shares the benzyloxy group but has a different aromatic core.
Uniqueness
1-[(BENZYLOXY)METHYL]-5-(4-PHENYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to the combination of its benzyloxy group, phenylpiperazine moiety, and pyrimidinedione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H24N4O3 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-(phenylmethoxymethyl)-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N4O3/c27-21-20(25-13-11-24(12-14-25)19-9-5-2-6-10-19)15-26(22(28)23-21)17-29-16-18-7-3-1-4-8-18/h1-10,15H,11-14,16-17H2,(H,23,27,28) |
InChI Key |
QDGPMHHMDYKAHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CN(C(=O)NC3=O)COCC4=CC=CC=C4 |
Origin of Product |
United States |
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